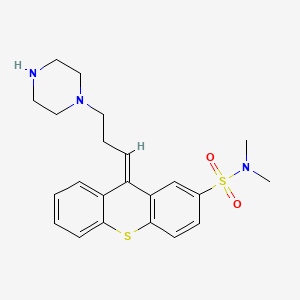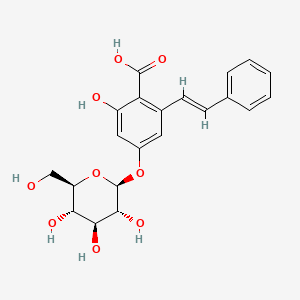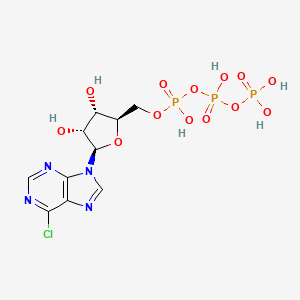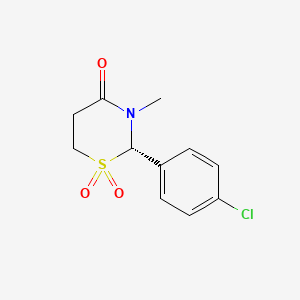
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-9-[3-(1-piperazinyl)propylidene]-2-thioxanthenesulfonamide is a member of thioxanthenes.
Applications De Recherche Scientifique
Biological Screening and Fingerprint Applications
- A study by Khan et al. (2019) synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives for potential antibacterial, antifungal, and anthelmintic activity. The compounds demonstrated significant biological activities. Additionally, they were used for latent fingerprint analysis on various surfaces, indicating applications in forensic science (Khan et al., 2019).
Development of Adenosine Receptor Antagonists
- Luo Yan et al. (2006) developed sulfonamide derivatives as adenosine A2B receptor antagonists, starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. They introduced a new method for sulfonamide formation, yielding compounds with potent activity against A2B receptors. This research suggests potential applications in treating conditions mediated by adenosine receptors (Luo Yan et al., 2006).
Catalytic Applications in Organic Synthesis
- Khazaei et al. (2016) reported the use of N-bromo sulfonamide reagents in catalyzing the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The research highlights the role of these compounds in facilitating important reactions in organic chemistry (Khazaei et al., 2016).
Multifunctional Antioxidants for Age-Related Diseases
- Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant and metal-chelating properties. These compounds showed potential for the preventive treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), demonstrating their relevance in age-related disease research (Jin et al., 2010).
Antibacterial Activity
- Ajani et al. (2013) synthesized N,N-diethyl amide bearing sulfonamides and evaluated their antibacterial efficacy. Their study showed that these compounds possess significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
Inhibition of MMP-12 in Disease Treatment
- Norman (2009) discussed the use of amino-substituted xanthene, thioxanthene, and carbazole sulfonamido-carboxylic acid derivatives in inhibiting MMP-12. These compounds are suggested to be beneficial in treating conditions like osteoarthritis, rheumatoid arthritis, atherosclerosis, heart failure, fibrosis, pulmonary emphysema, tumor growth, asthma, and chronic obstructive pulmonary disorder (COPD) (Norman, 2009).
Propriétés
Numéro CAS |
47623-20-1 |
|---|---|
Formule moléculaire |
C22H27N3O2S2 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(9E)-N,N-dimethyl-9-(3-piperazin-1-ylpropylidene)thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C22H27N3O2S2/c1-24(2)29(26,27)17-9-10-22-20(16-17)18(19-6-3-4-8-21(19)28-22)7-5-13-25-14-11-23-12-15-25/h3-4,6-10,16,23H,5,11-15H2,1-2H3/b18-7+ |
Clé InChI |
NIOGWJDNUIUWFG-CNHKJKLMSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C\CCN4CCNCC4 |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN4CCNCC4 |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN4CCNCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)

![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)
![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)

![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)
